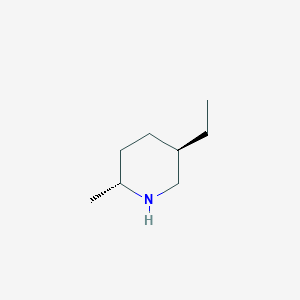

Rac-(2R,5R)-5-ethyl-2-methylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

(2R,5R)-5-ethyl-2-methylpiperidine |

InChI |

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

XOFNHZHCGBPVGJ-HTQZYQBOSA-N |

Isomeric SMILES |

CC[C@@H]1CC[C@H](NC1)C |

Canonical SMILES |

CCC1CCC(NC1)C |

Origin of Product |

United States |

Synthetic Methodologies for Rac 2r,5r 5 Ethyl 2 Methylpiperidine and Its Stereoisomers

Retrosynthetic Disconnections of the 2,5-Disubstituted Piperidine (B6355638) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the 2,5-disubstituted piperidine core, several disconnections can be envisioned. A common strategy involves breaking the carbon-nitrogen bonds, leading back to acyclic precursors. For instance, a formal sp³–sp³ retrosynthetic disconnection can be employed, which simplifies the target molecule into more readily available starting materials. This approach often involves multi-step reaction sequences that build the piperidine ring system.

Another key retrosynthetic strategy involves disconnection at the C2-C3 and N1-C6 bonds, which can lead to precursors suitable for cyclization reactions. These disconnections pave the way for various synthetic approaches, including condensation reactions, reductive aminations, and annulation strategies, which will be discussed in subsequent sections. The choice of disconnection often depends on the desired stereochemistry and the availability of starting materials.

Racemic Synthetic Pathways to 5-ethyl-2-methylpiperidine Scaffolds

Racemic synthesis aims to produce a mixture of enantiomers. Several methods have been developed for the racemic synthesis of 5-ethyl-2-methylpiperidine scaffolds.

Condensation and Cyclization Approaches

Condensation reactions followed by cyclization are a classical approach to forming heterocyclic rings like piperidines. This often involves the reaction of an amine with a dicarbonyl compound or its equivalent. For the synthesis of 2,5-disubstituted piperidines, this could involve a multi-component reaction where the substituents are introduced via the starting materials. For example, a three-component cascade coupling can be utilized to assemble a functionalized piperidinone skeleton in a single step. nih.gov Subsequent reduction of the piperidinone would then yield the desired piperidine.

Reductive Amination Cyclization Reactions

Intramolecular reductive amination is a powerful method for constructing piperidine rings. This approach typically involves an amino ketone or amino aldehyde precursor that cyclizes in the presence of a reducing agent. The stereochemical outcome of the cyclization can sometimes be influenced by the reaction conditions and the nature of the substituents.

Hydroamination and Related Annulation Strategies

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, provides a direct route to nitrogen-containing heterocycles. Intramolecular hydroamination of an appropriate amino-alkene or amino-alkyne can lead to the formation of the piperidine ring. Nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes is one such method that has been developed. nih.gov Related annulation strategies, where a ring is formed onto a pre-existing structure, can also be employed to construct the 2,5-disubstituted piperidine scaffold.

High-Pressure and Elevated Temperature Synthesis Methods

High-pressure and elevated temperature conditions can be utilized to promote reactions that are otherwise slow or inefficient at ambient conditions. These methods can be particularly useful for certain cyclization reactions, driving the equilibrium towards the desired product. While specific examples for Rac-(2R,5R)-5-ethyl-2-methylpiperidine are not extensively detailed in the provided search results, these techniques are generally applicable to the synthesis of substituted piperidines.

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

Achieving stereocontrol in the synthesis of 2,5-disubstituted piperidines is a significant challenge due to the presence of two stereocenters. Stereoselective and asymmetric methods aim to produce a single desired stereoisomer.

Various strategies have been developed for the stereoselective synthesis of 2,5-disubstituted piperidines. One approach involves the diastereoselective reduction of a tetrahydropyridine precursor. acs.org For instance, hydrogenation of a suitably substituted tetrahydropyridine can afford the corresponding piperidine with a preference for the cis isomer. acs.org

Asymmetric synthesis, which introduces chirality into the molecule, can be achieved through several methods, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. A practical asymmetric synthesis of a novel aminopiperidine-fused imidazopyridine has been developed, which involves a highly enantioselective Michael addition to assemble a functionalized piperidinone skeleton. nih.gov This intermediate can then be converted to the desired piperidine derivative. Another approach involves the use of chiral metallic catalysis in reactions like the Boekelheide rearrangement to induce stereocontrol. unavarra.es

The stereochemical outcome of these reactions is often influenced by factors such as the choice of catalyst, solvent, and reaction temperature. Detailed studies are often required to optimize conditions for high diastereoselectivity and enantioselectivity.

| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |

| This compound | trans-5-Ethyl-2-methylpiperidine | C8H17N | 127.23 | 58310-07-9 |

| 5-Ethyl-2-methylpiperidine | Copellidine; Piperidine, 5-ethyl-2-methyl-; 2-Pipecoline, 5-ethyl-; 2-Methyl-5-ethylpiperidine | C8H17N | 127.23 | 104-89-2 |

| (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate | Not Available | C20H30N2O4 | 378.47 | Not Available |

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, enabling the formation of specific stereoisomers. nih.gov Once the desired chirality is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. nih.govresearchgate.net Examples include Evans' oxazolidinones, Corey's 8-phenylmenthol, Oppolzer's camphorsultam, and Enders' SAMP/RAMP hydrazines. nih.govresearchgate.net In the context of synthesizing 5-ethyl-2-methylpiperidine, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the methyl and ethyl groups or to guide a stereoselective ring-closing reaction.

For instance, the alkylation of an enolate derived from an acyclic precursor bearing a chiral auxiliary is a classic approach. The bulky auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thus creating a new stereocenter with high diastereoselectivity. researchgate.net This process could be performed sequentially to install the C2-methyl and C5-ethyl substituents before cyclization. Another approach involves the use of chiral N-sulfinyl imines, where the sulfinamide group acts as a potent chiral auxiliary, directing the addition of nucleophiles to the imine double bond.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Typical Application |

|---|---|---|

| Evans' Oxazolidinones | Alkylation, Aldol, Diels-Alder | Synthesis of chiral carboxylic acids, alcohols, and amines |

| Oppolzer's Camphorsultam | Alkylation, Conjugate Addition | Formation of α- and β-substituted carbonyl compounds |

| Enders' SAMP/RAMP | α-Alkylation of Aldehydes/Ketones | Asymmetric synthesis of substituted carbonyl compounds |

Enantioselective Catalytic Approaches for Piperidine Ring Formation

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules by allowing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. These approaches are highly efficient and atom-economical.

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysts, particularly those based on rhodium, iridium, palladium, and ruthenium, are powerful tools for the asymmetric synthesis of piperidines. nih.govdicp.ac.cn A primary strategy involves the asymmetric hydrogenation of pyridine (B92270) or dihydropyridine precursors. For example, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to produce cis-configured hydroxypiperidine esters with excellent yield, enantioselectivity, and diastereoselectivity. rsc.org Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a pathway to enantioenriched 3-substituted piperidines. snnu.edu.cn

Another powerful method is the palladium-catalyzed intramolecular N-alkylation (cyclization) of an acyclic amino-alkene precursor. The stereochemical outcome of the cyclization can be controlled by chiral ligands attached to the palladium center, leading to the formation of specific stereoisomers of 2,6-disubstituted piperidines. acs.org

Table 2: Selected Transition Metal-Catalyzed Reactions for Piperidine Synthesis

| Catalyst System | Reaction Type | Substrate | Key Features |

|---|---|---|---|

| Rhodium / Chiral Ligand | Asymmetric Carbometalation | Dihydropyridines | Access to a wide variety of enantioenriched 3-piperidines. snnu.edu.cn |

| Iridium / Chiral Ligand | Asymmetric Hydrogenation | Pyridinium Salts | Excellent yields and stereoselectivities for cis-piperidines. rsc.org |

Organocatalytic Stereocontrol in Piperidine Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic and expensive metals. researchgate.net Proline and its derivatives, particularly diarylprolinol silyl ethers, are prominent organocatalysts. acs.orgresearchgate.net These catalysts can activate substrates through the formation of transient iminium or enamine intermediates.

For the synthesis of substituted piperidines, organocatalytic domino or cascade reactions are particularly effective. A Michael addition followed by an intramolecular cyclization (aza-Michael/cyclization) of an acyclic precursor can construct the piperidine ring and set multiple stereocenters in a single operation with high enantioselectivity. acs.org For instance, an organocatalytic desymmetrizing intramolecular aza-Michael reaction has been used to synthesize 2,5,5-trisubstituted piperidines with excellent enantioselectivity. rsc.org Such a strategy could be adapted for a precursor to 5-ethyl-2-methylpiperidine.

Biocatalytic Transformations for Chiral Amines and Piperidines

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. nih.gov Biocatalysis is increasingly used for the synthesis of chiral amines and N-heterocycles. chemistryviews.org Key enzyme classes for these transformations include transaminases, imine reductases (IREDs), and amine oxidases. nih.govbohrium.com

A chemo-enzymatic approach can combine the strengths of chemical synthesis and biocatalysis. For example, a chemical reaction can be used to generate a prochiral intermediate, such as a tetrahydropyridine, which is then stereoselectively reduced by an enzyme cascade (e.g., amine oxidase/ene imine reductase) to yield a stereo-defined piperidine. nih.gov Transaminases are particularly useful for converting keto-precursors into chiral amines with high enantiomeric excess, which can then be cyclized to form the piperidine ring. bohrium.comnih.gov The combination of biocatalytic transamination with a subsequent diastereoselective reduction of the resulting enamine or imine intermediate is a powerful strategy for accessing trisubstituted piperidines. bohrium.com

Asymmetric Lithiation-Trapping Strategies for N-Boc Heterocycles

The direct functionalization of a C-H bond adjacent to the nitrogen atom in a piperidine ring offers a highly convergent route to substituted derivatives. This can be achieved through deprotonation with a strong organolithium base, such as sec-butyllithium (s-BuLi), complexed to a chiral ligand. nih.govwhiterose.ac.uk The most historically significant ligand for this purpose is (-)-sparteine, although other synthetic diamines have been developed. nih.govnih.gov

The process involves the enantioselective deprotonation of an N-Boc protected piperidine to generate a configurationally stable, enantioenriched α-lithio species. york.ac.uk This lithiated intermediate is then "trapped" by an electrophile (e.g., an alkyl halide) to introduce a substituent at the C2 position. nih.govwhiterose.ac.uk This methodology can be extended to dynamic resolutions, where a racemic lithiated intermediate is equilibrated in the presence of a chiral ligand to favor one stereoisomer, which is then trapped. nih.govnih.gov By applying this strategy sequentially or to an already substituted piperidine, one could envision the synthesis of various stereoisomers of 5-ethyl-2-methylpiperidine. For example, lithiation and trapping of N-Boc-5-ethylpiperidine would be a potential route to the target compound.

Chiral Pool Approaches for Precursor Synthesis

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, sugars, terpenes, and alkaloids. wikipedia.org Utilizing these compounds as starting materials can be a highly efficient strategy, as their inherent chirality can be transferred to the target molecule, bypassing the need for an asymmetric induction step. wikipedia.org

For the synthesis of this compound, one could select a chiral pool molecule that already contains one or more of the required stereocenters or a suitable carbon skeleton. For example, certain amino acids or their derivatives could be elaborated into acyclic precursors possessing the correct stereochemistry at the eventual C2 or C5 position. Subsequent chemical transformations, including chain extension and ring-closing reactions, would then be used to construct the final piperidine ring while preserving the initial chirality. This approach is particularly powerful when the target molecule's stereochemistry matches that of a readily available natural product.

One-Pot and Multi-Component Strategies for Substituted Piperidine Synthesis

One-pot and multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like substituted piperidines from simple precursors in a single synthetic operation. These strategies enhance efficiency by minimizing intermediate isolation and purification steps, thereby saving time, resources, and reducing waste.

A variety of MCRs have been developed for the synthesis of highly functionalized piperidines. These reactions often involve the condensation of aldehydes, amines, and β-ketoesters. While a direct one-pot synthesis of this compound is not explicitly detailed in the literature, analogous strategies for 2,5-disubstituted piperidines can be considered. For instance, a plausible approach could involve a tandem reaction sequence where key C-C and C-N bonds are formed in a single pot.

Recent research has highlighted several catalytic systems for such transformations. For example, the use of catalysts can facilitate the synthesis of polysubstituted piperidines with high diastereoselectivity. The rational design of such a process for this compound would require careful selection of starting materials that would yield the desired 2-methyl and 5-ethyl substitution pattern.

Table 1: Examples of Catalytic Systems in Multi-Component Piperidine Synthesis

| Catalyst | Reactants | Key Features |

| Zirconium tetrachloride | Anilines, Aromatic aldehydes, β-keto esters | High atom economy, further conversion to piperidin-4-ones possible |

| Gold(I) complexes | N-allenamides, Alkene-tethered oxime ethers | Annulation strategy leading to highly substituted piperidines |

| Rhodium(I) with ferrocene ligand | Unsaturated piperidinones | Stereoselective hydrogenation to cis-configured piperidines |

The stereochemical outcome of these reactions is a critical aspect. For the synthesis of the racemic (2R,5R) and (2S,5S) pair, a diastereoselective reaction yielding the cis-isomer would be required. The relative stereochemistry at the C2 and C5 positions is often influenced by the reaction conditions and the nature of the catalyst and substrates employed.

Exploration of Sustainable and Green Chemistry Principles in Piperidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles, including piperidines. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency.

Biocatalysis: One of the most promising green approaches is the use of enzymes as catalysts. Biocatalysis offers high selectivity and operates under mild reaction conditions, often in aqueous media. For instance, transaminases can be employed in cascade reactions to generate chiral intermediates for the synthesis of substituted piperidines. A recent development combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to create complex piperidines in a modular and enantioselective manner, significantly reducing the number of synthetic steps. news-medical.netchemistryviews.org Lipases have also been utilized in the multicomponent synthesis of piperidine derivatives, showcasing the versatility of enzymes in constructing this important heterocyclic scaffold. rsc.org A chemoenzymatic approach could be envisioned for the synthesis of stereoisomers of 5-ethyl-2-methylpiperidine, where an enzyme controls a key stereodetermining step.

Alternative Solvents and Catalysts: The use of greener solvents, such as water or supercritical fluids, is another cornerstone of sustainable piperidine synthesis. rsc.org Water-mediated reactions not only reduce the reliance on volatile organic compounds but can also enhance reactivity and selectivity. The synthesis of papaverine, a benzylisoquinoline alkaloid, has been demonstrated using water as a solvent in the final hydrogenation step. orgchemres.org

Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused aligns with green chemistry principles. The synthesis of 2-methyl-5-ethylpyridine, a precursor that could potentially be hydrogenated to the target piperidine, has been explored using various promoters and catalysts in more environmentally benign reaction systems. rsc.orgresearchgate.net

Table 2: Green Chemistry Approaches in Piperidine Synthesis

| Green Principle | Application in Piperidine Synthesis | Potential for this compound |

| Biocatalysis | Use of enzymes (e.g., lipases, transaminases) for selective transformations. rsc.orgresearchgate.netucd.ie | Enantioselective synthesis of specific stereoisomers. |

| Alternative Solvents | Water, supercritical CO2, or solvent-free conditions to replace hazardous organic solvents. rsc.orgpnas.org | Reduction of environmental impact of the synthesis. |

| Renewable Feedstocks | Utilization of biomass-derived starting materials. | A long-term goal for sustainable production. |

| Catalysis | Use of reusable heterogeneous or highly efficient homogeneous catalysts. | Improved efficiency and reduced catalyst waste. |

| Atom Economy | Multi-component and tandem reactions to maximize incorporation of reactants. | More efficient and less wasteful synthetic routes. |

By embracing these sustainable and green chemistry principles, the synthesis of this compound and its stereoisomers can be approached in a more environmentally responsible and efficient manner.

Chiral Resolution of Rac 2r,5r 5 Ethyl 2 Methylpiperidine

Diastereomeric Salt Formation and Fractional Crystallization for Enantiomer Separation

One of the most traditional yet effective methods for resolving racemic amines like piperidines is through the formation of diastereomeric salts. This process involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.

This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other diastereomer enriched in the mother liquor. After separation, the desired enantiomer of the amine can be recovered by treating the crystallized salt with a base to neutralize the chiral acid. This method can be scaled up for industrial production and can provide enantiomers with high optical purity. The efficiency of the resolution depends on the choice of the chiral resolving agent and the crystallization solvent.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Acid Type |

|---|---|

| Tartaric Acid | Carboxylic Acid |

| Mandelic Acid | Carboxylic Acid |

| Camphorsulfonic Acid | Sulfonic Acid |

Chromatographic Resolution Techniques for Racemic Mixtures

Chromatographic methods offer powerful and versatile tools for the analytical and preparative separation of enantiomers. These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. In this method, the racemic mixture is passed through a column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. mdpi.com

The selection of the appropriate CSP and mobile phase is critical for achieving successful separation. mdpi.com For piperidine-containing compounds, various types of CSPs can be effective, including those based on polysaccharides (e.g., derivatized cellulose or amylose), proteins, or synthetic chiral polymers. mdpi.com HPLC can be used for both analytical purposes, to determine the enantiomeric excess (ee) of a sample, and for preparative purposes, to isolate pure enantiomers. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for preparative chiral separations. uva.es SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mmu.ac.uk This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and reduced solvent consumption, making it a "greener" technology. uva.esmmu.ac.uk

SFC is highly effective for the resolution of chiral compounds, including various heterocyclic structures. rsc.org The technique is compatible with a wide range of chiral stationary phases used in HPLC. Its advantages in speed and efficiency make it particularly well-suited for the large-scale purification of enantiomers required during drug development and manufacturing. uva.es

Kinetic Resolution via Enzymatic or Catalytic Processes

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and the product from the more reactive enantiomer. wikipedia.org This method is widely applied to the resolution of racemic piperidines.

Enzymatic Kinetic Resolution: Enzymes, such as lipases and esterases, are highly stereoselective catalysts. In the context of piperidine (B6355638) derivatives, enzymes can be used to selectively acylate or hydrolyze one enantiomer over the other. researchgate.netmdpi.com For instance, lipases like Candida antarctica Lipase B (CAL-B) are frequently used for the stereoselective acylation of racemic amines or alcohols. mdpi.com Similarly, pig liver esterase (PLE) has been employed in the enantioselective hydrolysis of racemic piperidine esters. researchgate.netcdnsciencepub.com This approach offers high enantioselectivity under mild reaction conditions. mdpi.com

Catalytic Kinetic Resolution: Non-enzymatic, synthetic catalysts have also been developed for the kinetic resolution of piperidines. One notable method is the enantioselective acylation catalyzed by chiral N-heterocyclic carbenes (NHCs) in conjunction with chiral hydroxamic acids. nih.gov This catalytic system has been shown to resolve disubstituted piperidines with practical selectivity factors. nih.gov Another strategy involves kinetic resolution by deprotonation using a chiral ligand-base complex, such as n-BuLi with sparteine, which can provide highly enantioenriched piperidines. whiterose.ac.uknih.gov

Table 2: Examples of Kinetic Resolution Methods for Piperidines

| Method | Catalyst/Reagent | Type | Reference |

|---|---|---|---|

| Enantioselective Hydrolysis | Pig Liver Esterase (PLE) | Enzymatic | researchgate.netcdnsciencepub.com |

| Enantioselective Acylation | Candida antarctica Lipase B (CAL-B) | Enzymatic | mdpi.com |

| Enantioselective Acylation | Chiral NHC / Hydroxamic Acid | Catalytic | nih.gov |

Deracemization Strategies for Piperidine Compounds

Deracemization is a process that converts a racemic mixture into a single, enantiomerically pure product, theoretically allowing for a 100% yield. This is a highly desirable but challenging transformation.

One advanced strategy for the deracemization of piperidine-related compounds involves a chemo-enzymatic approach. This can be achieved through a biocatalytic redox cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org This process can effectively transform a racemic starting material into a single enantiomer. nih.govacs.org

Another approach is photocatalytic epimerization. This method uses light and a photocatalyst to selectively invert a stereocenter, converting an undesired or more easily accessible diastereomer into the more stable, desired one. nih.gov While primarily used for diastereomers, the underlying principles can be adapted for deracemization strategies. These cutting-edge techniques represent the ongoing efforts to develop more efficient and sustainable methods for producing single-enantiomer piperidine compounds.

Derivatization and Functionalization of the Rac 2r,5r 5 Ethyl 2 Methylpiperidine Scaffold

N-Functionalization of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a primary site for synthetic elaboration, offering a versatile handle for introducing a wide array of functional groups.

A common strategy to diversify the piperidine scaffold is through the formation of an N-acyl derivative, which can then be subjected to reductive functionalization. The initial acylation of Rac-(2R,5R)-5-ethyl-2-methylpiperidine can be readily achieved using various acylating agents such as acid chlorides or anhydrides under standard conditions to form the corresponding amide.

These N-acylpiperidines serve as precursors for further transformations. Reductive functionalization of the amide carbonyl group can lead to the introduction of new functionalities. While direct reduction of the amide would regenerate an amine, partial reduction or trapping of intermediate species opens up diverse synthetic pathways. For instance, the reduction of tertiary amides can be controlled to form enamines or iminium ions, which can then be trapped by various nucleophiles. researchgate.net This two-step sequence of acylation followed by a reductive functionalization allows for the introduction of a wide variety of substituents at the nitrogen atom, effectively converting a simple amide into a more complex and functionalized amine.

Table 1: Illustrative Two-Step N-Functionalization via Amide Formation and Reduction

| Step | Reaction | Reagents and Conditions | Product Type |

| 1 | N-Acylation | Acid Chloride (R-COCl), Base (e.g., Triethylamine), CH₂Cl₂ | N-Acyl-(2R,5R)-5-ethyl-2-methylpiperidine |

| 2 | Reductive Functionalization | Reducing agent (e.g., LiAlH₄, DIBAL-H), followed by electrophilic trap | N-Alkylated piperidine |

This table represents a generalized reaction scheme.

The temporary protection of the piperidine nitrogen is a fundamental strategy in multi-step syntheses involving this compound. Protecting groups are employed to mask the reactivity of the secondary amine, preventing it from interfering with subsequent chemical transformations on other parts of the molecule. The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its selective removal. nih.gov

Commonly used protecting groups for piperidines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The introduction of the Boc group is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com Similarly, the Cbz group can be introduced using benzyl (B1604629) chloroformate (CbzCl). organic-chemistry.org The presence of these protecting groups can influence the reactivity and stereoselectivity of subsequent reactions. nih.gov

The selective removal (deprotection) of these groups is equally important. The Boc group is labile under acidic conditions, for example, using trifluoroacetic acid (TFA), while the Cbz group is commonly removed by catalytic hydrogenolysis. organic-chemistry.org The ability to selectively deprotect the nitrogen allows for late-stage functionalization of the piperidine scaffold.

Table 2: Common Protecting Groups for Piperidine Nitrogen

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) |

Selective C-H Functionalization at Stereogenic Centers

Direct functionalization of carbon-hydrogen bonds is a powerful and atom-economical strategy for modifying complex molecules. For this compound, selective C-H functionalization at the C2 and C5 stereogenic centers is of particular interest as it allows for the direct introduction of substituents at these positions without the need for a de novo synthesis.

Recent advances in catalysis have enabled the site-selective C-H functionalization of piperidines. nih.govnih.gov These methods often rely on the use of a directing group on the piperidine nitrogen, which positions a transition metal catalyst in proximity to a specific C-H bond. For instance, N-acyl or N-pyridinyl groups can direct the arylation or alkylation to the C2 position. researchgate.net

Photoredox catalysis has also emerged as a mild and effective method for the C-H arylation of piperidines. chemrxiv.org These reactions proceed through radical intermediates and can exhibit high diastereoselectivity, which is crucial when functionalizing a molecule with pre-existing stereocenters like this compound. The regioselectivity of these reactions (C2 vs. other positions) can often be controlled by the choice of catalyst and protecting group on the nitrogen. nih.gov While direct examples on this compound are not extensively documented, the general methodologies developed for other substituted piperidines are applicable. chemrxiv.orgresearchgate.net

Introduction of Diverse Side Chains at the Ethyl and Methyl Positions

The functionalization of the existing alkyl side chains at the C2 (methyl) and C5 (ethyl) positions of this compound represents a significant synthetic challenge. These saturated alkyl groups are generally unreactive, and their selective functionalization requires harsh reaction conditions or specialized catalytic systems that can differentiate between the various C-H bonds within the molecule.

Currently, there is limited specific literature detailing the direct functionalization of the ethyl and methyl groups on this particular piperidine scaffold. General methods for the late-stage functionalization of unactivated C-H bonds, such as those involving radical-based processes or metallo-carbenoid insertions, could potentially be applied. However, achieving selectivity for the terminal carbons of the ethyl or methyl groups over the more activated C-H bonds adjacent to the piperidine nitrogen would be a primary obstacle. Future research in this area will likely focus on the development of highly selective catalysts that can target these less reactive positions.

Synthesis of Bridged Piperidine Analogues for Conformational Control

The biological activity of piperidine-containing molecules is often intrinsically linked to their three-dimensional conformation. The synthesis of bridged analogues of this compound is a powerful strategy to restrict the conformational flexibility of the piperidine ring, thereby locking it into a specific shape that may enhance its interaction with a biological target. nih.gov

The introduction of a bridge, typically a carbon chain of one or two atoms, across the piperidine ring can create bicyclic systems such as those found in tropane (B1204802) or granatane alkaloids. nih.gov These rigid structures can be designed to mimic a particular chair, boat, or twist-boat conformation of the parent monocyclic piperidine. acs.org

Applications As a Synthetic Scaffold and Precursor in Advanced Organic Chemistry

Role of the Rac-(2R,5R)-5-ethyl-2-methylpiperidine Framework in Building Complex Molecules

The inherent structural features of this compound, namely its defined stereochemistry at two chiral centers and the presence of a secondary amine, make it an attractive starting point for the synthesis of more complex molecular architectures. The piperidine (B6355638) ring provides a rigid, six-membered heterocyclic core that can be further functionalized at the nitrogen atom or the existing substituents. The ethyl and methyl groups offer specific steric and electronic properties that can influence the conformational preferences of the ring and its interactions in subsequent chemical transformations.

While extensive research highlights the use of various piperidine derivatives in complex molecule synthesis, specific studies detailing the direct utilization of this compound are not prominently featured in publicly available scientific literature. However, the principles of synthetic chemistry suggest that this compound could serve as a valuable chiral pool starting material. Its defined stereochemistry can be transferred to new, more complex structures, obviating the need for challenging asymmetric syntheses at later stages. The nitrogen atom can be readily derivatized to introduce a wide range of functional groups, enabling its incorporation into larger molecular frameworks.

Integration into Scaffolds for Drug Discovery Research (focusing on synthesis, not clinical efficacy)

The piperidine ring is a key pharmacophore in numerous biologically active compounds. The following sections explore the potential and documented use of piperidine scaffolds, with a focus on the synthetic strategies that could involve this compound, in the preparation of molecules for drug discovery.

Preparation of Arginase Inhibitors Incorporating Piperidine Moieties

Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. nih.gov Its inhibitors have emerged as potential therapeutic agents for a variety of diseases. nih.gov The synthesis of arginase inhibitors often involves the incorporation of piperidine rings to mimic the side chain of arginine and to introduce favorable physicochemical properties.

Synthesis of Novel Pyrrolidine (B122466) and Other Heterocyclic Analogues Derived from Piperidines

The chemical transformation of piperidines into other heterocyclic systems, such as pyrrolidines, is a known strategy in organic synthesis to generate structural diversity. These transformations can involve ring-contraction reactions or multi-step synthetic sequences.

While there are reports on the synthesis of pyrrolidine analogues from various precursors, including those derived from L-proline, specific examples starting from this compound are not readily found in the literature. nih.govresearchgate.net The synthesis of pyrrolidine and piperidine alkaloids from tobacco, for instance, utilizes different starting materials and synthetic strategies. mdpi.com

Precursor for Synthetic Natural Product Analogues

Natural products often serve as inspiration for the design of novel bioactive molecules. The piperidine alkaloid family is a large and structurally diverse class of natural products with a wide range of biological activities. The synthesis of analogues of these natural products is a common strategy in medicinal chemistry to improve their properties.

While diversity-oriented synthesis is a powerful tool for creating libraries of natural product analogues, and 2,5-furandicarboxylic acid is noted as a versatile precursor for various syntheses, there is no direct evidence of this compound being used as a specific precursor for synthetic natural product analogues in the reviewed literature. mdpi.comnih.gov The synthesis of anti-tumor compounds based on a natural product consensus pharmacophore also does not mention this specific piperidine derivative. nih.gov

Development of Chiral Ligands in Asymmetric Catalysis

Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral amines and their derivatives are a well-established class of ligands for a variety of metal-catalyzed reactions. The C2-symmetry or well-defined stereochemistry of these ligands is crucial for achieving high levels of stereocontrol.

A search for the application of this compound as a chiral ligand in asymmetric catalysis did not yield any specific results. While the structural features of this compound, particularly its defined stereochemistry, suggest its potential as a precursor for chiral ligands, there is no published research to substantiate this application. The development of new chiral ligands is an active area of research, and it is conceivable that this or similar piperidine derivatives could be explored for this purpose in the future.

Contributions to the Synthesis of Chemical Probes and Biological Tools

The piperidine scaffold, particularly the 2,6-disubstituted piperidine framework inherent in compounds like this compound, serves as a valuable building block in the creation of sophisticated chemical probes and biological tools. These tools are instrumental in dissecting complex biological processes and identifying new therapeutic targets. The structural and chemical properties of this piperidine derivative allow for the systematic modification and introduction of various functionalities, leading to the development of tailored molecules for specific research applications.

A prime example of this is the use of the 2,6-dialkylpiperidine core structure, found in the venom of fire ants (Solenopsis species), to synthesize a range of biologically active compounds. nih.gov The primary alkaloids in this venom are solenopsins, which are characterized by a 2,6-disubstituted piperidine ring. mdpi.com These natural products have inspired the synthesis of numerous analogs designed as chemical probes to investigate a variety of biological phenomena.

Researchers have synthesized a series of racemic 2-methyl-6-alkyl-Δ¹,⁶-piperideines to confirm the identity of natural products in fire ant venom and to evaluate their biological activities. nih.gov These synthetic piperideines have shown promise in controlling plant diseases and insect pests. nih.gov The development of these synthetic routes enables further exploration of the biosynthetic pathways of piperidine alkaloids in fire ants. researchgate.net

Furthermore, solenopsin (B1210030) and its synthetic analogs share structural similarities with ceramides, which are key endogenous regulators of cell signaling. This has prompted investigations into their potential as anti-proliferative agents and for the treatment of conditions like psoriasis. wikipedia.org Analogs of solenopsin have been synthesized to probe their inhibitory effects on angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.gov These synthetic efforts often involve the modification of the alkyl chain at the 6-position of the piperidine ring while retaining the core methyl-substituted piperidine structure, demonstrating the utility of this scaffold in creating probes for cancer research. nih.gov

Conformational Analysis and Stereochemical Characterization

Investigation of Ring Conformations (Chair vs. Boat) in Substituted Piperidines

The piperidine (B6355638) ring, like cyclohexane, is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. wikipedia.org The chair form is significantly more stable than other conformations such as the boat or twist-boat. For N-acylpiperidines with a 2-substituent, the twist-boat conformation is estimated to be about 1.5 kcal/mol less favorable than the chair conformation. nih.gov

For disubstituted piperidines like 5-ethyl-2-methylpiperidine, the relative stereochemistry of the substituents (cis or trans) dictates the conformational equilibrium. In the case of the (2R,5R) isomer, which has a trans configuration, the piperidine ring can adopt a chair conformation where both the methyl group at C2 and the ethyl group at C5 occupy equatorial positions. This arrangement is energetically favorable as it minimizes steric strain. In contrast, the corresponding cis isomer would be forced to have one substituent in an axial position, resulting in destabilizing 1,3-diaxial interactions.

Computational studies and quantum chemistry calculations are often employed to elucidate the stability and reactivity of piperidine rings, confirming that steric and electronic properties heavily influence conformational preferences. researchgate.netresearchgate.net

Diastereomeric and Enantiomeric Purity Determination Methods

The analysis of complex piperidine structures requires precise methods to determine their diastereomeric and enantiomeric purity.

Diastereomeric Purity: The separation and quantification of diastereomers, such as the cis and trans isomers of 5-ethyl-2-methylpiperidine, are commonly achieved using chromatographic and spectroscopic techniques.

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating diastereomers, allowing for the determination of their relative abundance or diastereomeric ratio (dr).

Enantiomeric Purity: Determining the ratio of enantiomers in a racemic mixture (a 1:1 mixture of enantiomers) or assessing the success of an asymmetric synthesis requires chiral analysis techniques.

Chiral HPLC: This is a widely used method where a chiral stationary phase is used to separate enantiomers. mdpi.com

Chiral Derivatizing Agents and NMR Spectroscopy: Enantiomers can be converted into diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomers can then be distinguished and quantified by standard NMR spectroscopy or HPLC. researchgate.netnih.gov Another NMR-based method involves using a chiral shift reagent, which interacts differently with each enantiomer, causing their signals to be resolved in the NMR spectrum. scispace.com

These methods are essential for characterizing the stereochemical outcome of synthetic reactions and for isolating stereochemically pure compounds.

Influence of Substituent Stereochemistry on Overall Molecular Geometry

The stereochemistry of the substituents has a profound impact on the molecule's three-dimensional shape. For Rac-(2R,5R)-5-ethyl-2-methylpiperidine, the trans relationship between the C2-methyl and C5-ethyl groups is the defining feature.

In its lowest energy chair conformation, both alkyl groups reside in equatorial positions. This diequatorial arrangement minimizes steric repulsions, leading to a relatively stable and predictable molecular geometry. The piperidine ring acts as a scaffold, and the equatorial substituents extend outwards from its periphery.

The following table summarizes the expected conformational preferences for cis and trans-2,5-dialkylpiperidines.

| Isomer Configuration | Substituent Positions in Preferred Chair Conformation | Relative Steric Strain | Expected Stability |

| trans (e.g., 2R,5R) | C2-equatorial, C5-equatorial | Low | High |

| cis (e.g., 2R,5S) | C2-axial, C5-equatorial OR C2-equatorial, C5-axial | High | Low |

Stereochemical Outcome and Control in Synthetic Transformations

The synthesis of specific stereoisomers of substituted piperidines is a central challenge in organic chemistry. Stereochemical control is crucial for producing compounds like (2R,5R)-5-ethyl-2-methylpiperidine in high purity.

A common strategy for synthesizing substituted piperidines is the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov For example, the reduction of 5-ethyl-2-methylpyridine (B142974) can yield 5-ethyl-2-methylpiperidine. The stereochemical outcome of this reaction (the ratio of cis to trans isomers) is highly dependent on the reaction conditions, including the choice of catalyst and solvent. Catalytic hydrogenation, for instance, often favors the formation of the thermodynamically more stable cis isomer. rsc.org

To achieve stereodivergent synthesis, where either the cis or trans isomer can be selectively produced, more sophisticated methods are required. These can include:

Substrate Control: Using a chiral starting material or auxiliary that directs the stereochemical outcome of a reaction.

Reagent Control: Employing chiral reagents or catalysts to favor the formation of one stereoisomer over another. For instance, stereodivergent synthesis of 2,5-disubstituted pyrrolidines has been achieved where the choice of a nitrogen-protecting group dictates the stereochemical outcome. rsc.org

Post-synthesis Isomerization: Synthesizing a mixture of diastereomers and then converting the undesired isomer into the desired one. For example, base-mediated epimerization can be used to convert a cis-piperidine into the more stable trans diastereoisomer, driven by the relief of unfavorable steric interactions. nih.govrsc.org

Recent advances have focused on developing modular approaches that allow for the synthesis of all possible stereoisomers of a given piperidine scaffold, providing access to diverse chemical structures. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Rac-(2R,5R)-5-ethyl-2-methylpiperidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton and insight into its stereochemistry.

In the ¹H NMR spectrum, distinct signals correspond to the protons of the methyl and ethyl substituents, as well as the protons on the piperidine (B6355638) ring. The chemical shifts (δ) and coupling constants (J) are indicative of their spatial relationships. For instance, the protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to appear at a lower field (higher δ value) compared to other ring protons due to the deshielding effect of the nitrogen.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. nih.gov The number of signals confirms the molecular symmetry, and the chemical shifts indicate the type of carbon (methyl, methylene (B1212753), methine). For substituted piperidines, typical chemical shifts are observed which can be compared to known values for similar structures like 2-methylpiperidine (B94953) and other alkyl-substituted piperidines. rsc.orgchemicalbook.com

Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, solidifying the structural assignment. The relative stereochemistry (cis or trans) of the substituents is often determined by analyzing the coupling constants and through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. For the (2R,5R) configuration, a trans-diequatorial arrangement of the methyl and ethyl groups in the stable chair conformation of the piperidine ring is generally expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2R,5R)-5-ethyl-2-methylpiperidine (Note: These are estimated values based on data for similar substituted piperidines. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | ~2.3-2.7 | 52.0 - 58.0 |

| C2-CH₃ | ~1.0-1.2 | 19.0 - 22.0 |

| C3-H₂ | ~1.3-1.8 | 32.0 - 34.0 |

| C4-H₂ | ~1.1-1.6 | 24.0 - 26.0 |

| C5-H | ~1.2-1.7 | 28.0 - 32.0 |

| C5-CH₂CH₃ | ~1.2-1.4 (CH₂) | 24.0 - 29.0 (CH₂) |

| C5-CH₂CH₃ | ~0.8-1.0 (CH₃) | 9.0 - 12.0 (CH₃) |

| C6-H₂ | ~2.5-3.0 | 46.0 - 47.0 |

| N-H | ~1.5-2.5 (broad) | N/A |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For a compound with the chemical formula C₈H₁₇N, the expected exact mass of the molecular ion [M]⁺˙ is approximately 127.23 g/mol . nih.gov

In Electron Ionization (EI-MS), the molecule is ionized, forming a molecular ion which then undergoes fragmentation. The resulting fragmentation pattern is a unique "fingerprint" of the molecule. chemguide.co.uk For 5-ethyl-2-methylpiperidine, characteristic fragmentation pathways would include:

Loss of a methyl group ([M-15]⁺): Cleavage of the methyl group at the C2 position, resulting in a fragment with an m/z of ~112.

Loss of an ethyl group ([M-29]⁺): Cleavage of the ethyl group at the C5 position, leading to a fragment with an m/z of ~98. This is often a significant peak.

Ring cleavage: The piperidine ring can open and fragment in various ways. A common pathway for piperidine alkaloids involves the cleavage of the C-C bond alpha to the nitrogen, which can lead to characteristic ions. nih.govscielo.br Clusters of peaks separated by 14 mass units can indicate the loss of successive methylene (-CH₂-) groups. libretexts.org

Electrospray ionization (ESI), a softer ionization technique, is often used in conjunction with tandem mass spectrometry (MS/MS). scispace.com ESI typically produces the protonated molecule [M+H]⁺ (m/z ~128). Collision-induced dissociation (CID) of this precursor ion can then be used to generate specific fragments that confirm the structure. nih.govscielo.br

Table 2: Expected Key Fragments in the Mass Spectrum of 5-ethyl-2-methylpiperidine

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [M]⁺˙ | Molecular Ion | 127 |

| [M+H]⁺ | Protonated Molecule (ESI) | 128 |

| [M-CH₃]⁺ | Loss of methyl group | 112 |

| [M-C₂H₅]⁺ | Loss of ethyl group | 98 |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The spectra arise from the vibrations (stretching, bending) of chemical bonds.

For this compound, the key functional groups are the secondary amine (N-H) and the aliphatic C-H and C-C bonds within the piperidine ring and its substituents.

N-H Stretch: A characteristic absorption for a secondary amine is expected in the IR spectrum, typically appearing as a weak to medium band in the region of 3300-3500 cm⁻¹. researchgate.net In the liquid phase, this band can be broad due to hydrogen bonding. researchgate.net

C-H Stretch: Strong absorptions from the stretching vibrations of the aliphatic C-H bonds in the methyl, ethyl, and piperidine ring methylene groups are expected in the 2850-3000 cm⁻¹ region. nih.gov

N-H Bend: The N-H bending vibration typically appears in the 1550-1650 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is expected in the fingerprint region, typically between 1000-1250 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds. Therefore, the C-C backbone of the piperidine ring would produce strong signals in the Raman spectrum. spectrabase.com The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. researchgate.netchemicalbook.com

Table 3: Characteristic Vibrational Frequencies for 5-ethyl-2-methylpiperidine

| Vibrational Mode | Functional Group | Typical IR/Raman Frequency (cm⁻¹) |

| Stretching | N-H (secondary amine) | 3300 - 3500 |

| Stretching | C-H (aliphatic) | 2850 - 3000 |

| Bending | N-H | 1550 - 1650 |

| Bending | C-H (CH₂, CH₃) | 1350 - 1470 |

| Stretching | C-N | 1000 - 1250 |

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique requires a suitable single crystal of the compound or a derivative (such as a hydrochloride salt). The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice.

For a chiral molecule like (2R,5R)-5-ethyl-2-methylpiperidine, X-ray crystallography can unambiguously establish the R and S assignments at the chiral centers. Studies on similar piperidine derivatives consistently show that the six-membered ring adopts a stable chair conformation in the solid state to minimize steric strain. researchgate.nettandfonline.comtandfonline.com In this conformation, bulky substituents typically occupy equatorial positions. Therefore, for the (2R,5R) isomer, both the methyl group at C2 and the ethyl group at C5 are expected to be in equatorial positions on opposite sides of the ring (a trans configuration).

Table 4: Expected Crystallographic Parameters for a Piperidine Derivative (Note: Data is generalized from typical piperidine structures.)

| Parameter | Description | Expected Value/Observation |

| Crystal System | The symmetry system of the unit cell. | Monoclinic or Orthorhombic are common. researchgate.nettandfonline.com |

| Space Group | Describes the symmetry elements within the crystal. | e.g., P2₁/c, P2₁2₁2₁ tandfonline.comtandfonline.com |

| Conformation | The spatial arrangement of the piperidine ring. | Chair conformation. researchgate.nettandfonline.com |

| Substituent Orientation | The position of the ethyl and methyl groups. | Predominantly diequatorial for the trans isomer. |

| Key Interactions | Forces holding the molecules together. | N-H···N intermolecular hydrogen bonding. ebi.ac.uk |

Chiral Analytical Techniques for Enantiomeric Excess Determination (e.g., Polarimetry, Chiral GC/HPLC)

Since this compound is a racemate, it is an equal mixture of the (2R,5R) enantiomer and its mirror image, the (2S,5S) enantiomer. Chiral analytical techniques are essential to separate and quantify these enantiomers.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most powerful and widely used methods for enantiomeric separation. chromatographyonline.compharmaknowledgeforum.com The technique involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. iapc-obp.com For volatile compounds like alkylpiperidines, chiral GC is often preferred. pharmaknowledgeforum.comgcms.cz

Chiral Stationary Phases (CSPs): Cyclodextrin derivatives are common CSPs used in GC that can effectively separate enantiomers of cyclic amines. chromatographyonline.comgcms.cz For HPLC, polysaccharide-based CSPs (e.g., Chiralpak IA) are highly effective for a wide range of chiral compounds, including amines. rsc.orgresearchgate.net

Enantiomeric Excess (ee): By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess (% ee) can be accurately calculated, which is a measure of the purity of a chiral sample.

Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates light by an equal magnitude but in opposite directions. A racemic mixture, having equal amounts of both enantiomers, will have a net optical rotation of zero. While not a separative technique, polarimetry can confirm the presence of an excess of one enantiomer if a non-zero rotation is observed.

The combination of these chiral techniques is crucial in the synthesis and analysis of stereoisomerically pure piperidine derivatives. researchgate.net

Computational and Theoretical Studies on Rac 2r,5r 5 Ethyl 2 Methylpiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the chemical reactivity of molecules. nih.govresearchgate.net For Rac-(2R,5R)-5-ethyl-2-methylpiperidine, DFT methods like B3LYP combined with basis sets such as 6-311++G(d,p) can be employed to optimize the molecular geometry and compute a range of electronic properties. nih.govnih.gov

Key aspects of this analysis include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

Further reactivity insights are gained from the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites), typically colored in red, and electron-poor regions (electrophilic sites), colored in blue. researchgate.net For a piperidine (B6355638) derivative, the nitrogen lone pair is expected to be the most significant nucleophilic site.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of chemical behavior. nih.gov These descriptors, including electronegativity (χ), chemical potential (μ), global hardness (η), and the electrophilicity index (ω), help in systematically comparing the reactivity of different molecules. nih.govchemrxiv.org

Table 1: Representative Calculated Electronic Properties and Global Reactivity Descriptors for a Piperidine Scaffold This table presents typical values for a generic piperidine scaffold, as specific experimental or computational data for this compound is not available in the cited literature. The values are illustrative of what a DFT calculation would yield.

| Parameter | Symbol | Typical Value | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | +1.2 eV | Electron-accepting ability |

| Energy Gap | ΔE | 7.7 eV | Chemical reactivity and stability nih.gov |

| Electronegativity | χ | 2.65 eV | Tendency to attract electrons |

| Chemical Hardness | η | 3.85 eV | Resistance to change in electron distribution nih.gov |

| Electrophilicity Index | ω | 0.92 eV | Propensity to accept electrons chemrxiv.org |

These calculations provide a comprehensive electronic profile, predicting how this compound would behave in chemical reactions.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The three-dimensional structure and flexibility of piperidine derivatives are critical to their function, particularly when they are used as scaffolds in drug design. colab.ws Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscapes and intermolecular interactions of molecules like this compound. arabjchem.org

The piperidine ring typically adopts a chair conformation. For a 2,5-disubstituted piperidine, this leads to several possible diastereomers and conformers based on the cis or trans relationship of the substituents and their axial or equatorial positions. For the (2R,5R) configuration, the substituents are trans. This can exist in two primary chair conformations: one with the methyl and ethyl groups in a diequatorial arrangement and another, less stable, diaxial arrangement. Molecular mechanics or DFT calculations can be used to determine the relative energies of these conformers. rsc.org

Table 2: Theoretical Relative Energies of Possible Conformations for (2R,5R)-5-ethyl-2-methylpiperidine This table is a hypothetical representation based on general principles of conformational analysis for disubstituted cyclohexanes and piperidines. Specific energy values would require dedicated calculations.

| Conformation | C2-Methyl Position | C5-Ethyl Position | Relative Energy (kcal/mol) | Expected Population at 298 K |

| Chair 1 (trans) | Equatorial | Equatorial | 0 (most stable) | >99% |

| Chair 2 (trans) | Axial | Axial | ~4.0 - 5.0 | <1% |

| Twist-Boat | - | - | ~5.0 - 6.0 | <0.1% |

These simulations and calculations are crucial for understanding the molecule's preferred three-dimensional structure, which is a key determinant of its interaction with other molecules. researchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the identity and structure of newly synthesized compounds. nih.govbenthamdirect.com

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the NMR chemical shifts (¹H and ¹³C) for this compound. researchgate.net By calculating the theoretical spectra for different possible isomers and conformers, and comparing them to experimental data, the precise stereochemistry and dominant conformation in solution can be determined. researchgate.netnih.gov

Similarly, the vibrational frequencies corresponding to IR absorption bands can be computed. researchgate.net The calculated frequencies, after applying a scaling factor to account for anharmonicity and method limitations, typically show good agreement with experimental FT-IR spectra. researchgate.net This allows for the assignment of specific bands to the vibrations of functional groups, such as C-H, C-N, and N-H stretches and bends, confirming the molecular structure. nih.gov

Table 3: Representative In Silico vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for a 2,5-Disubstituted Piperidine This table illustrates the typical correlation between calculated and experimental NMR data. The values are representative for a piperidine structure and not specific to this compound.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C2 | 55.2 | 54.8 |

| C3 | 30.5 | 30.1 |

| C4 | 25.1 | 24.9 |

| C5 | 35.8 | 35.5 |

| C6 | 48.3 | 47.9 |

| C2-Methyl | 18.9 | 18.6 |

| C5-Ethyl (CH₂) | 28.4 | 28.1 |

| C5-Ethyl (CH₃) | 12.1 | 11.9 |

The strong correlation between predicted and measured spectra serves as a powerful tool for structural elucidation in synthetic chemistry. researchgate.net

Computational Mechanistic Investigations of Synthetic Pathways

Computational chemistry, primarily through DFT, is widely used to investigate reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. acs.org This is particularly useful for understanding the stereochemical outcomes of reactions used to synthesize substituted piperidines. whiterose.ac.uk

One common route to 2,5-disubstituted piperidines is the catalytic hydrogenation of a correspondingly substituted pyridine (B92270). rsc.org Computational modeling can map out the potential energy surface for this reaction, identifying the transition states and intermediates. This can explain the observed diastereoselectivity, for example, why the cis isomer is often the major product due to the substrate's adsorption onto the catalyst surface. whiterose.ac.uk

Another important synthetic route is reductive amination, where a carbonyl compound reacts with an amine to form an imine, which is then reduced. nih.govresearchgate.net DFT calculations can compare the energy barriers for the reduction of the imine versus the competing reduction of the starting carbonyl compound by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). nih.gov These studies help explain the high selectivity of certain reagents and optimize reaction conditions. purdue.edu For a potential synthesis of this compound, computational analysis could predict the most efficient pathway and the likely stereochemical purity of the product. acs.org

Table 4: Example of Calculated Activation Energies for a Key Step in a Piperidine Synthesis Pathway This table provides a hypothetical example of how DFT can be used to compare different mechanistic pathways based on their activation energies (ΔG‡).

| Reaction Step | Pathway | Catalyst/Reagent | Calculated ΔG‡ (kcal/mol) | Implication |

| Imine Reduction | Hydride Attack | NaBH(OAc)₃ | 12.5 | Kinetically favored pathway nih.gov |

| Ketone Reduction | Hydride Attack | NaBH(OAc)₃ | 18.2 | Kinetically disfavored, explains selectivity |

| C-H Amination | H-atom Abstraction | Copper Catalyst | 22.0 | Alternative pathway with higher barrier acs.org |

By elucidating these mechanistic details, computational studies can guide the development of more efficient and selective synthetic strategies for complex piperidine targets. news-medical.net

Ligand-Receptor Docking and Binding Affinity Predictions

While this compound itself may not have a known biological target, the piperidine scaffold is a cornerstone in drug discovery. arizona.edubenthamscience.com Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a protein (receptor). nih.govnih.gov This method is routinely used to screen virtual libraries of compounds containing scaffolds like piperidine to identify potential drug candidates. nih.govnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. nih.gov A molecule containing the (2R,5R)-5-ethyl-2-methylpiperidine scaffold would then be placed into the receptor's binding pocket in various orientations and conformations. A scoring function estimates the binding affinity for each pose, predicting the most stable binding mode. nih.gov

These studies reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-receptor complex. researchgate.netrsc.org For instance, the nitrogen atom of the piperidine ring, when protonated at physiological pH, often forms a key ionic interaction with an acidic residue (like aspartic acid or glutamic acid) in the receptor. nih.govresearchgate.net The ethyl and methyl substituents would likely occupy hydrophobic pockets, contributing to the binding affinity and selectivity. nih.gov Molecular dynamics simulations of the docked complex can further refine the binding pose and assess its stability over time. rsc.orgnih.gov This approach allows medicinal chemists to rationally design new molecules by modifying the scaffold to optimize interactions and improve binding affinity. nih.govplos.org

Table 5: Representative Predicted Interactions for a Piperidine-Based Ligand in a Receptor Active Site This table is based on general findings from docking studies of piperidine-containing inhibitors and does not refer to a specific complex of this compound. It serves to illustrate the output of a typical docking analysis.

| Ligand Moiety | Receptor Residue | Interaction Type | Predicted Distance (Å) |

| Piperidine N-H⁺ | ASP-114 | Ionic Bond / H-Bond | 2.8 |

| Methyl Group | VAL-82, ILE-120 | Hydrophobic | 3.5 - 4.2 |

| Ethyl Group | LEU-105, PHE-150 | Hydrophobic | 3.6 - 4.5 |

| Aromatic Substituent* | TRP-286 | π-π Stacking | 4.0 |

*Hypothetical substituent added to the scaffold for illustrative purposes.

Future Research Trajectories and Academic Outlook

Innovation in Green and Sustainable Synthetic Methodologies for Piperidine (B6355638) Scaffolds

The pharmaceutical industry is increasingly prioritizing green and sustainable manufacturing processes, a trend that directly impacts the synthesis of piperidine derivatives. pmarketresearch.comrsc.org Future research will likely focus on developing methodologies that minimize environmental impact and improve efficiency.

Key Research Areas:

Catalytic Hydrogenation: While the hydrogenation of pyridine (B92270) precursors is a common method for piperidine synthesis, it often requires harsh conditions and expensive transition metal catalysts. nih.gov Future work will likely explore more sustainable catalysts, potentially based on earth-abundant metals, and milder reaction conditions. The use of borane-ammonia complexes as a hydrogen source with ruthenium catalysts represents a step in this direction. organic-chemistry.org

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions, presenting a green alternative to traditional chemical methods. ijfans.org Recent advancements have shown the utility of biocatalytic carbon-hydrogen oxidation to functionalize piperidines, reducing the need for protecting groups and simplifying synthetic routes. news-medical.net

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and efficiency. The transition of synthetic methods for piperidines, including photoredox catalysis, from batch to continuous flow is an active area of research that promises more sustainable industrial production. mdpi.com

Atom Economy: Reactions with high atom economy, such as cycloadditions, are central to green chemistry. The development of metal-free, atom-economical [3+2] and [4+2] cycloaddition reactions for the synthesis of polysubstituted piperidines is a promising avenue for future research. researchgate.netresearchgate.net

Discovery of Novel Highly Enantioselective and Diastereoselective Transformations

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. thieme-connect.com Consequently, the development of new synthetic methods that provide precise control over the three-dimensional arrangement of substituents is a major goal in organic synthesis.

Emerging Strategies:

Asymmetric Catalysis: The design of novel chiral catalysts, including N-heterocyclic carbene (NHC)-ligated boryl radicals, is expanding the toolbox for the enantioselective synthesis of piperidines. researchgate.net These catalysts can facilitate new reaction pathways and provide high levels of stereocontrol. ijfans.org

Organocatalysis: Organocatalysts have emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for reactions such as enantioselective aza-Michael additions to form substituted piperidines. nih.gov

Substrate and Reagent Control: The inherent chirality of starting materials or reagents can be used to direct the stereochemical outcome of a reaction. Diastereoselective lithiation and trapping methodologies have been successfully employed to access specific diastereomers of substituted piperidines that are inaccessible through other means. rsc.org

Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, often with good control over stereochemistry. ajchem-a.com The diastereoselective Mannich reaction followed by reductive cyclization is an example of how this approach can be used to control the stereochemistry of the final piperidine product. nih.govmdpi.commdpi.com

Expansion of the Rac-(2R,5R)-5-ethyl-2-methylpiperidine Scaffold in Advanced Organic Synthesis

The this compound scaffold and other polysubstituted piperidines are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. ajchem-a.comacs.org Future research will continue to explore their utility in constructing novel molecular architectures.

Anticipated Developments:

Natural Product Synthesis: The structural complexity and biological activity of many alkaloids containing piperidine rings make them attractive targets for total synthesis. acs.orgacs.org Novel synthetic routes to functionalized piperidines will enable the synthesis of these and other complex natural products.

Medicinal Chemistry: The piperidine scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. ijnrd.orgresearchgate.netresearchgate.net The ability to rapidly synthesize diverse libraries of substituted piperidines is crucial for exploring new chemical space and identifying novel drug candidates. news-medical.netnih.gov

Fragment-Based Drug Discovery (FBDD): The analysis of virtual libraries derived from different regio- and diastereoisomers of substituted piperidines has shown their suitability for FBDD programs due to their three-dimensional shapes and favorable molecular properties. rsc.orgnih.gov

Application of Artificial Intelligence and Machine Learning in Chemical Design and Reaction Prediction

Transformative Potential:

Retrosynthetic Analysis: AI-driven tools can analyze vast datasets of known reactions to propose novel and efficient synthetic routes to target molecules, including complex piperidine derivatives. pharmafeatures.com

Reaction Outcome and Stereoselectivity Prediction: Machine learning models are being developed to accurately predict the products and stereochemical outcomes of reactions. arxiv.orgnih.gov While predicting stereoselectivity remains a challenge, combining different ML models has shown significant improvement in accuracy. pharmafeatures.comarxiv.org This will reduce the amount of trial-and-error experimentation required to develop new synthetic methods. ijfans.org

Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst choice to maximize yield and stereoselectivity. ijfans.org

De Novo Catalyst Design: While still a developing area, AI has the potential to aid in the design of new catalysts with enhanced activity and selectivity for specific transformations. nih.gov

Elucidating Complex Stereochemical Phenomena in Piperidine Derivatives

The conformational flexibility of the six-membered piperidine ring, coupled with the presence of multiple stereocenters, gives rise to complex stereochemical phenomena that are not yet fully understood.

Areas for Deeper Investigation:

Conformational Analysis: Detailed experimental and computational studies are needed to better understand the conformational preferences of polysubstituted piperidines like this compound. This knowledge is crucial for understanding their reactivity and biological activity.

Stereochemical Assignment: The unambiguous determination of the relative and absolute stereochemistry of polysubstituted piperidines often requires a combination of advanced analytical techniques, such as NMR spectroscopy and single-crystal X-ray diffraction. rsc.orgacs.orgnih.gov

Isomerization and Epimerization: Understanding the conditions under which stereocenters in the piperidine ring can isomerize or epimerize is critical for controlling the stereochemical purity of synthetic products. nih.gov General conditions for the epimerization of substituted piperidines have been developed, allowing access to a wider range of diastereomers. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products